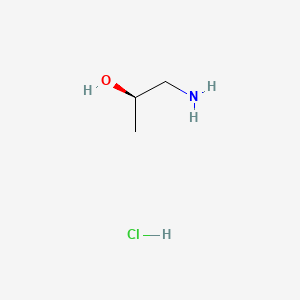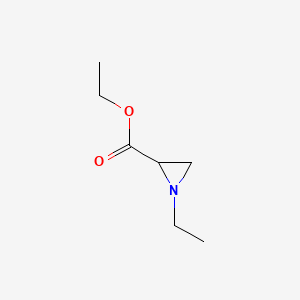
4-Hydroxynon-2-en-8-ynal
Übersicht
Beschreibung
4-Hydroxy Nonenal Alkyne is a derivative of 4-Hydroxy Nonenal, a major aldehyde produced during the lipid peroxidation of omega-6 polyunsaturated fatty acids such as arachidonic acid and linoleic acid . This compound is characterized by the presence of a terminal alkyne group, which makes it particularly useful in click chemistry applications . 4-Hydroxy Nonenal Alkyne is known for its role in various biological processes and its potential involvement in numerous diseases, including chronic inflammation, neurodegenerative diseases, atherosclerosis, diabetes, and cancer .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-Nonenal-Alkin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird in der Click-Chemie zur Synthese komplexer Moleküle und Biokonjugation eingesetzt.
Industrie: Es wird bei der Entwicklung von Diagnosewerkzeugen und therapeutischen Mitteln eingesetzt.
5. Wirkmechanismus
4-Hydroxy-Nonenal-Alkin übt seine Wirkungen hauptsächlich durch die Bildung kovalenter Addukte mit nukleophilen funktionellen Gruppen in Proteinen, Nukleinsäuren und Lipiden aus . Dieser Prozess umfasst Michael-Additionsreaktionen und Schiff-Basen-Bildung, die zu Veränderungen in zellulären Signalwegen und potenziellen genetischen Mutationen führen . Die Verbindung ist auch als Signalmolekül bekannt, das verschiedene zelluläre Prozesse wie Zellzyklusereignisse und Zellhaftung beeinflusst .
Ähnliche Verbindungen:
4-Hydroxy-Nonenal: Die Stammverbindung, der die terminale Alkingruppe fehlt.
4-Oxo-trans-2-Nonenal: Ein weiteres Produkt der Lipidperoxidation mit ähnlichen biologischen Aktivitäten.
4-Hydroxy-trans-2-Hexenal: Ein kürzerkettiges Analog mit ähnlicher Reaktivität.
Einzigartigkeit: 4-Hydroxy-Nonenal-Alkin ist aufgrund seiner terminalen Alkingruppe einzigartig, die spezifische Biokonjugationsreaktionen durch Click-Chemie ermöglicht . Diese Eigenschaft macht es besonders wertvoll für Forschungsanwendungen, bei denen präzise molekulare Modifikationen erforderlich sind.
Wirkmechanismus
Target of Action
4-Hydroxynon-2-en-8-ynal (aHNE) is a terminal alkynyl analog of 4-hydroxynonenal (HNE), a byproduct of lipid peroxidation . The primary targets of aHNE are proteins, specifically their amine and thiol functional groups . It reacts with nucleophilic centers on proteins, leading to protein modifications .
Mode of Action
The mode of action of aHNE involves its reaction with protein amine and thiol functional groups . This reaction is similar to the chemistry of HNE, its parent compound . Proteins modified with aHNE undergo reaction with a click reagent that bears azido and biotin groups separated by a photocleavable linker . This leads to the formation of stable Michael adducts with a hemiacetal structure .
Biochemical Pathways
This compound is generated in the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids . It is also produced from the 15-lipoxygenase metabolites of these fatty acids . The compound is considered a soft electrophile and is prone to be attacked by nucleophiles, such as thiol or amino groups .
Pharmacokinetics
It is known that proteins modified with ahne can be affinity purified on streptavidin beads . Photolysis of the beads with low-intensity UV light releases bound biotinylated proteins or peptides, i.e., proteins or peptides modified by aHNE .
Result of Action
The result of aHNE’s action is the modification of proteins, leading to changes in their function . For example, it has been shown that both human serum albumin (HSA) and ApoA1 in human plasma undergo significant modification by aHNE . These modifications can have various effects on the function of the proteins and the cells in which they are present .
Action Environment
The action of aHNE is influenced by the oxidative stress in the environment . Higher quantities of aHNE are found during oxidative stress due to the increase in the lipid peroxidation chain reaction . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of reactive oxygen species and the degree of lipid peroxidation .
Biochemische Analyse
Biochemical Properties
4-Hydroxynon-2-en-8-ynal is a reactive product of lipid peroxidation and is known to react with nucleophilic centers on proteins . This nine carbon α, β-unsaturated aldehyde contains three functional groups, which often act in concert and help to explain its high reactivity . It is prone to be attacked by nucleophiles, such as thiol or amino groups . Amino acids that react with this compound are cysteine, histidine, and lysine, leading to the formation of stable Michael adducts with a hemiacetal structure .
Cellular Effects
This compound is found throughout animal tissues, and in higher quantities during oxidative stress due to the increase in the lipid peroxidation chain reaction . It has been hypothesized to play a key role in cell signal transduction, in a variety of pathways from cell cycle events to cellular adhesion . At low concentrations, it affects many enzymes associated with cell growth, gene expression, long-term potentiation, inflammation, apoptosis, and blood-brain barrier permeability .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with protein amine and thiol functional groups by similar chemistry . Proteins modified with this compound undergo reaction with a click reagent that bears azido and biotin groups separated by a photocleavable linker .
Temporal Effects in Laboratory Settings
In laboratory settings, plasma samples need to be stored at -80 degrees C or less to avoid greater loss of this compound . Samples with this compound concentrations close to the physiological level were shown to be stable over 22 months at -80 degrees C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher levels of this compound were found in knock-out animals, due to the absence of the RLIP76 transport mechanism .
Metabolic Pathways
This compound is generated in the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids, and of their 15-lipoxygenase metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The conjugation product, GSHNE, is then transported from the cell . The GSH conjugation is catalyzed by glutathione-S-transferases (GSTs), which along with the transporter(s) play a major role in regulating this compound levels in cells .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: 4-Hydroxy-Nonenal-Alkin kann aus den entsprechenden (2E,4E)-2,4-Alkadienalen durch einen Reduktions-Oxidations-Prozess unter Verwendung von molekularem Sauerstoff und Triethylsilan in Gegenwart von Cobalt(II)-Porphyrin als Katalysator synthetisiert werden, gefolgt von der Behandlung mit Trimethylphosphit . Diese Methode ermöglicht die effiziente Produktion von (E)-4-Hydroxy-2-Alkenalen, einschließlich 4-Hydroxy-Nonenal-Alkin.
Industrielle Herstellungsverfahren: Während spezifische industrielle Herstellungsverfahren für 4-Hydroxy-Nonenal-Alkin nicht umfassend dokumentiert sind, kann die Verbindung in großen Mengen für Forschungszwecke hergestellt werden. Sie ist in der Regel in verschiedenen Reinheitsgraden und Formulierungen erhältlich, z. B. als Lösungen in Methylacetat .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Hydroxy-Nonenal-Alkin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Produkte zu bilden, darunter Carbonsäuren und Epoxide.
Reduktion: Reduktionsreaktionen können die Aldehydgruppe in einen Alkohol umwandeln.
Substitution: Die terminale Alkingruppe ermöglicht Click-Chemie-Reaktionen, bei denen sie mit Aziden zu Triazolen reagieren kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.
Click-Chemie: Kupfer(I)-Katalysatoren werden häufig in Azid-Alkin-Cycloadditionsreaktionen eingesetzt.
Hauptprodukte:
Oxidation: Carbonsäuren und Epoxide.
Reduktion: Alkohole.
Click-Chemie: Triazole.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy Nonenal: The parent compound, which lacks the terminal alkyne group.
4-Oxo-trans-2-nonenal: Another lipid peroxidation product with similar biological activities.
4-Hydroxy-trans-2-hexenal: A shorter-chain analog with similar reactivity.
Uniqueness: 4-Hydroxy Nonenal Alkyne is unique due to its terminal alkyne group, which allows for specific bioconjugation reactions through click chemistry . This feature makes it particularly valuable in research applications where precise molecular modifications are required.
Eigenschaften
IUPAC Name |
4-hydroxynon-2-en-8-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-9,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXECVCDYORIBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693938 | |
| Record name | 4-Hydroxynon-2-en-8-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011268-23-7 | |
| Record name | 4-Hydroxynon-2-en-8-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















